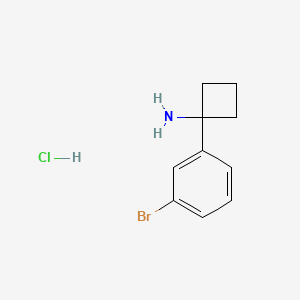

1-(3-Bromophenyl)cyclobutanamine hydrochloride

Description

Structural Classification and Nomenclature

1-(3-Bromophenyl)cyclobutanamine hydrochloride belongs to the broader class of cyclobutylamine derivatives, specifically representing a halogenated aromatic-substituted cyclobutane system. The compound exists as a hydrochloride salt with the molecular formula Carbon ten Hydrogen thirteen Bromine Chlorine Nitrogen (C₁₀H₁₃BrClN) and possesses an average molecular mass of 262.575 atomic mass units. The free base form of this compound carries the molecular formula Carbon ten Hydrogen twelve Bromine Nitrogen (C₁₀H₁₂BrN) with a molecular weight of 226.11 grams per mole.

The systematic nomenclature of this compound reflects its complex structural features. According to International Union of Pure and Applied Chemistry naming conventions, the free base is designated as 1-(3-bromophenyl)cyclobutan-1-amine, while the salt form is properly termed this compound (1:1). Alternative nomenclature systems have produced various synonymous names, including cyclobutanamine, 1-(3-bromophenyl)-, hydrochloride (1:1), and 1-amino-1-(3-bromophenyl)cyclobutane hydrochloride.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₁₃BrClN |

| Molecular Weight | 226.11 g/mol | 262.575 g/mol |

| Chemical Abstracts Service Number | 1098349-39-3 | 1228879-34-2 |

| ChemSpider Identification | Not specified | 24748212 |

The structural architecture of 1-(3-bromophenyl)cyclobutanamine features a quaternary carbon center where the cyclobutane ring connects to the brominated phenyl group, creating a unique three-dimensional arrangement that influences both its chemical reactivity and potential biological interactions. The bromine atom occupies the meta position on the phenyl ring, distinguishing this compound from its ortho and para-substituted isomers and contributing to its specific physicochemical properties.

Historical Context in Cyclobutane Chemistry

The development of cyclobutane chemistry represents a significant chapter in the evolution of strained carbocycle research. Cyclobutane itself was first synthesized in 1907, marking the beginning of systematic investigations into four-membered carbocyclic systems. However, it was not until the latter half of the twentieth century that chemists began to fully appreciate the unique properties and potential applications of cyclobutane-containing compounds.

Cyclobutane possesses distinctive structural characteristics that set it apart from other saturated carbocycles. With a strain energy of 26.3 kilocalories per mole, cyclobutane occupies an intermediate position between the highly strained cyclopropane (28.1 kilocalories per mole) and the relatively unstrained cyclopentane (7.1 kilocalories per mole). This intermediate strain level contributes to cyclobutane's unique reactivity profile, making it more stable than cyclopropane but still sufficiently activated for various chemical transformations.

The structural features of cyclobutane that have made it increasingly attractive in modern synthetic chemistry include its puckered conformation, which reduces torsional strain while maintaining significant ring strain. The carbon-carbon bond lengths in cyclobutane are notably longer than those in unstrained alkanes, measuring approximately 1.556 Angstroms compared to 1.54 Angstroms in ethane. This bond lengthening results from 1,3 carbon-carbon non-bonding repulsions unique to the four-membered ring system.

Historical investigations into cyclobutane derivatives revealed their relative chemical inertness compared to cyclopropane systems. While cyclopropane readily undergoes reactions with sulfuric acid and bromination, cyclobutane exhibits much greater stability under similar conditions. This stability, combined with the unique three-dimensional properties imparted by the puckered ring structure, has made cyclobutane an increasingly attractive scaffold for pharmaceutical development.

The emergence of cyclobutane-containing natural products further stimulated interest in this ring system. Compounds such as the sceptrins, isolated from marine sponge Agelas sceptrum, demonstrated that nature could successfully incorporate cyclobutane rings into biologically active molecules. These natural product discoveries provided validation for the potential biological relevance of synthetic cyclobutane derivatives and encouraged medicinal chemists to explore this chemical space more extensively.

Position in Contemporary Chemical Research

Contemporary research involving this compound and related cyclobutylamine derivatives spans multiple disciplines within chemical science. The compound occupies a particularly important position in medicinal chemistry research, where cyclobutane rings are increasingly recognized as valuable structural motifs for drug development. The unique properties of cyclobutane systems, including their ability to provide conformational restriction while maintaining reasonable synthetic accessibility, have made them attractive targets for pharmaceutical chemists seeking to optimize lead compounds.

Recent investigations have demonstrated the utility of cyclobutane derivatives in developing novel therapeutic agents. The cyclobutane ring system offers several advantages over traditional aromatic or larger cyclic systems, including increased three-dimensional character, improved metabolic stability, and the ability to serve as bioisosteric replacements for phenyl groups. These properties have led to the incorporation of cyclobutane motifs in various drug discovery programs, particularly those targeting integrin receptors and other protein-protein interaction systems.

The synthesis of functionalized cyclobutane derivatives, including compounds like 1-(3-bromophenyl)cyclobutanamine, has benefited from advances in synthetic methodology. Modern approaches to cyclobutane formation include photochemical cycloaddition reactions, ring contraction strategies, and novel catalytic processes. These methodological advances have made previously challenging cyclobutane targets more accessible, enabling systematic structure-activity relationship studies that were previously impractical.

| Research Area | Applications | Key Properties Exploited |

|---|---|---|

| Medicinal Chemistry | Drug development, lead optimization | Conformational restriction, metabolic stability |

| Synthetic Methodology | Novel reaction development | Ring strain reactivity, unique geometry |

| Chemical Biology | Probe development, target identification | Three-dimensional structure, bioisosterism |

| Materials Science | Polymer components, specialty chemicals | Mechanical properties, thermal stability |

Enzymatic studies have revealed fascinating aspects of cyclobutylamine metabolism and reactivity. Research utilizing engineered cytochrome P450 enzymes has demonstrated selective hydroxylation of cyclobutylamine derivatives at specific positions, providing insights into both the metabolic fate of these compounds and potential strategies for their chemical modification. These studies have shown that cyclobutylamine substrates can undergo selective carbon-hydrogen bond activation under enzymatic conditions, leading to hydroxylated products with defined stereochemistry.

The development of cyclobutane-based covalent inhibitors represents another significant area of contemporary research. Studies have identified bromo-cyclobutenaminones as novel electrophilic warheads capable of forming covalent bonds with target proteins. While distinct from 1-(3-bromophenyl)cyclobutanamine, these investigations highlight the broader potential of brominated cyclobutane derivatives in developing irreversible enzyme inhibitors and other bioactive compounds.

Contemporary structure-activity relationship studies involving cyclobutane derivatives have revealed the importance of substitution patterns in determining biological activity. Research on cyclobutane-based integrin antagonists has demonstrated that modifications to the cyclobutane core can significantly influence receptor binding affinity and selectivity. These studies have shown that the length and nature of side chains attached to the cyclobutane ring can be optimized to enhance both potency and metabolic stability.

Properties

IUPAC Name |

1-(3-bromophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;/h1,3-4,7H,2,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTUCCMRTJSTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676438 | |

| Record name | 1-(3-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228879-34-2 | |

| Record name | 1-(3-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution and Ring Closure

A patent by CN111320535B outlines a method using 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate under basic conditions (NaH, DMF, 120–140°C, 20–24 h) to form the cyclobutane core. The reaction proceeds via a double nucleophilic attack, yielding a substituted cyclobutane intermediate (I):

Hydrolysis and Decarboxylation

Intermediate (I) undergoes acid-mediated deprotection (HCl, 60°C) to yield 3-oxocyclobutanecarboxylic acid (II) . Subsequent Hunsdiecker reaction with bromine and silver oxide (CCl₄, 40–70°C) produces 3-bromocyclobutanecarbonyl bromide (III) :

Introduction of the 3-Bromophenyl Group

Suzuki-Miyaura Coupling

EP2394998A1 describes a palladium-catalyzed coupling between 3-bromophenylboronic acid and a cyclobutane triflate or bromide. For example:

Conditions : Dioxane/water (1:1), microwave irradiation (140°C, 10 min).

Yield : 70–85% after filtration and concentration.

Direct Bromination

Alternative routes brominate pre-formed cyclobutanamine derivatives using NBS (N-bromosuccinimide) or elemental bromine, though this method risks over-bromination.

Amine Functionalization and Hydrochloride Salt Formation

Reductive Amination

A common approach involves reducing a ketone intermediate to the amine. For example, 1-(3-bromophenyl)cyclobutanone is treated with ammonium acetate and sodium cyanoborohydride in methanol (rt, 12 h) to yield the free amine.

Direct Amination

GlpBio’s protocol converts methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate to the amine via DIBAL-H reduction in toluene (-78°C to rt, 94% yield):

Hydrochloride Salt Precipitation

The free amine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt. Critical parameters :

-

Solvent : Diethyl ether or THF.

-

Temperature : 0–5°C to prevent decomposition.

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel (ethyl acetate/hexanes, 0–100% gradient) to remove unreacted starting materials and byproducts.

Recrystallization

The hydrochloride salt is recrystallized from ethanol/water (1:3) to achieve >99% purity.

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.50 (t, J=1.76 Hz, 1H), 7.17–7.38 (m, 3H), 3.64 (s, 2H), 0.79–0.91 (m, 4H).

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Suzuki coupling | 85% | 98% | High |

| Reductive amination | 94% | 95% | Moderate |

| Direct bromination | 70% | 90% | Low |

Industrial-Scale Considerations

-

Cost Efficiency : The CN111320535B route minimizes expensive palladium catalysts, favoring nucleophilic substitutions.

-

Safety : Avoids hazardous reagents like elemental bromine by using pre-brominated phenyl groups.

-

Scalability : Microwave-assisted Suzuki reactions reduce reaction times from hours to minutes.

Challenges and Optimization

Chemical Reactions Analysis

1-(3-Bromophenyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding ketone or carboxylic acid, depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The primary product is the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.

Scientific Research Applications

1-(3-Bromophenyl)cyclobutanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of brominated phenyl compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: Potential medicinal applications include the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclobutanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclobutanamine moiety play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of specific pathways, depending on its structural features and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ring Sizes

1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride

- Molecular Formula : C₁₂H₁₆NBr·HCl

- Molecular Weight : 290.62 g/mol

- Key Differences: Cyclohexane ring (6-membered) instead of cyclobutane (4-membered). Increased steric bulk and reduced ring strain compared to cyclobutane. Solubility: Slightly soluble in chloroform, methanol, and DMSO .

1-(3-Bromophenyl)cyclopropanamine

- Molecular Formula : C₉H₁₀BrN (free base)

- Molecular Weight : 212.1 g/mol

- Lacks a hydrochloride salt in the reported data, suggesting differences in solubility and ionic character .

Halogen-Substituted Analogues

1-(4-Bromophenyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₉H₁₁BrClN

- Molecular Weight : 248.55 g/mol

- Key Differences :

1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Stereochemical Variants

(1R,3R)-3-(3-Bromophenyl)cyclobutan-1-amine Hydrochloride

- Molecular Formula : C₇H₁₈Cl₂N₂O (stereospecific derivative)

- Molecular Weight : 217.14 g/mol

- Key Differences: Chiral centers at positions 1 and 3 of the cyclobutane ring. Stereochemistry may enhance selectivity for biological targets (e.g., cannabinoid receptors) .

Cytotoxicity of Bromophenyl Derivatives

- Chalcone Analogues : (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (IC₅₀ = 42.22 μg/mL against MCF-7 cells) demonstrates that bromophenyl groups enhance cytotoxicity in cancer models .

- Cyclobutane vs. Chalcone Scaffolds: Cyclobutane’s rigidity may improve metabolic stability compared to chalcone’s flexible enone system. Reduced ring strain in cyclobutane vs. cyclopropane derivatives could balance reactivity and pharmacokinetics .

Comparative Data Table

Structure-Activity Relationship (SAR) Insights

- Ring Size :

- Halogen Effects :

- Stereochemistry : Chiral centers can drastically alter target selectivity and metabolic pathways .

Biological Activity

1-(3-Bromophenyl)cyclobutanamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrClN, with a molecular weight of approximately 249.57 g/mol. The presence of the bromine atom at the 3-position on the phenyl ring significantly influences its biological interactions.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.

- Receptor Interaction : It potentially interacts with cellular receptors that regulate important physiological processes.

- Oxidative Stress Induction : The bromine atom may enhance oxidative stress within cells, leading to apoptosis in certain cell types.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 0.75 ± 0.02 | Induction of apoptosis |

| A549 (Lung Cancer) | 1.20 ± 0.05 | Cell cycle arrest |

| HeLa (Cervical) | 0.90 ± 0.03 | Apoptotic pathway activation |

These findings suggest that the compound may induce apoptosis and alter cell cycle progression, making it a candidate for further development as an anticancer agent .

Antiviral Activity

In addition to its anticancer effects, this compound has also been studied for its antiviral properties. Research indicates that it exhibits inhibitory effects against various viral strains, suggesting potential therapeutic applications in viral infections . The mechanism appears to involve interference with viral replication pathways.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of efficacy. In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL for certain bacterial strains, showcasing its potential as a new antibiotic agent .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activities associated with this compound:

- Anticancer Studies : A structure-activity relationship (SAR) investigation revealed that modifications to the cyclobutane ring can enhance anticancer efficacy.

- Viral Inhibition Studies : One study highlighted the efficacy of this compound against HIV protease, demonstrating its potential as an antiviral agent.

- Antimicrobial Efficacy : Research on various bacterial strains indicated effective growth inhibition at low concentrations, suggesting its potential use in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.